1: Swenson I, Khan AR, Jahan FA. A randomized, single blind comparative trial of norethindrone enanthate and depo-medroxyprogesterone acetate in Bangladesh. Contraception. 1980 Mar;21(3):207-15. PubMed PMID: 6446442.
2: Sang GW, Liu XH, Shao QX, Ge JL, Mao SM, Lu FY. [Pharmacokinetics of norethindrone enanthate 200 mg after intramuscular injection in 25 Chinese women]. Zhongguo Yao Li Xue Bao. 1991 Mar;12(2):184-7. Chinese. PubMed PMID: 1776487.
3: Weiner E, Johansson ED. Plasma levels of norethindrone after i.m. injection of 200 mg norethindrone enanthate. Contraception. 1975 Apr;11(4):419-25. PubMed PMID: 1122756.
4: Kesserü-Koós E, Larrañaga-Legufa A, Hurtado-Koo H, Scharff HJ. Fertility control with norethindrone enanthate, a long-acting parenteral progestogen. Acta Eur Fertil. 1973 Dec;4(4):203-21. PubMed PMID: 4802108.
5: Wistuba J, Nieschlag E, Semjonow A, Sandhowe-Klaverkamp R, Friderichs-Gromoll S, Zitzmann M, Simoni M, Luetjens CM. Testosterone-induced prostate growth is blocked by co- and preadministration of norethisterone enanthate in castrated cynomolgus monkeys. Urol Int. 2012;88(3):358-64. doi: 10.1159/000335209. Epub 2012 Mar 8. PubMed PMID: 22414928.
6: Funckes CG, Chvapil M, Carrol RW, Bressler R. Effect of a long-acting contraceptive drug, norethindrone enanthate, on serum zinc and copper in human volunteers. Contraception. 1976 Sep;14(3):291-5. PubMed PMID: 975819.
7: Pelusi C, Costantino A, Cerpolini S, Pelusi G, Meriggiola MC, Pasquali R. A placebo-controlled, randomized clinical trial using testosterone undecanoate with injectable norethisterone enanthate: effect on anthropometric, metabolic and biochemical parameters. Int J Androl. 2011 Dec;34(6 Pt 1):548-55. doi: 10.1111/j.1365-2605.2010.01122.x. Epub 2010 Nov 19. PubMed PMID: 21087288.
8: Beksinska ME, Smit JA, Kleinschmidt I, Farley TM. Assessing menopausal status in women aged 40 - 49 using depot-medroxyprogesterone acetate, norethisterone enanthate or combined oral contraception. S Afr Med J. 2011 Feb;101(2):131-5. PubMed PMID: 21678742.
9: Behre HM, Zitzmann M, Anderson RA, Handelsman DJ, Lestari SW, McLachlan RI, Meriggiola MC, Misro MM, Noe G, Wu FC, Festin MP, Habib NA, Vogelsong KM, Callahan MM, Linton KA, Colvard DS. Efficacy and Safety of an Injectable Combination Hormonal Contraceptive for Men. J Clin Endocrinol Metab. 2016 Dec;101(12):4779-4788. Epub 2016 Oct 27. PubMed PMID: 27788052.
10: Sang GW, Liu XH. Pharmacokinetics of norethindrone oenanthate in 5 women after a single dose of norethindrone oenanthate and estradiol valerate. Zhongguo Yao Li Xue Bao. 1986 May;7(3):255-9. PubMed PMID: 2954375.
11: Beksinska ME, Kleinschmidt I, Smit JA, Farley TM. Bone mineral density in a cohort of adolescents during use of norethisterone enanthate, depot-medroxyprogesterone acetate or combined oral contraceptives and after discontinuation of norethisterone enanthate. Contraception. 2009 May;79(5):345-9. doi: 10.1016/j.contraception.2008.11.009. Epub 2009 Jan 17. PubMed PMID: 19341845; PubMed Central PMCID: PMC3833049.
12: Cooney R, Hayward P. Highlights from the 21st CROI. Lancet Infect Dis. 2014 Apr;14(4):276-7. PubMed PMID: 24800301.
13: Callahan R, Yacobson I, Halpern V, Nanda K. Ectopic pregnancy with use of progestin-only injectables and contraceptive implants: a systematic review. Contraception. 2015 Dec;92(6):514-22. doi: 10.1016/j.contraception.2015.08.016. Epub 2015 Sep 10. Review. PubMed PMID: 26363431.
14: Ralph LJ, Gollub EL, Jones HE. Hormonal contraceptive use and women's risk of HIV acquisition: priorities emerging from recent data. Curr Opin Obstet Gynecol. 2015 Dec;27(6):487-95. doi: 10.1097/GCO.0000000000000228. Review. PubMed PMID: 26536211.
15: Noguchi LM, Richardson BA, Baeten JM, Hillier SL, Balkus JE, Chirenje ZM, Bunge K, Ramjee G, Nair G, Palanee-Phillips T, Selepe P, van der Straten A, Parikh UM, Gomez K, Piper JM, Watts DH, Marrazzo JM; VOICE Study Team. Risk of HIV-1 acquisition among women who use diff erent types of injectable progestin contraception in South Africa: a prospective cohort study. Lancet HIV. 2015 Jul;2(7):e279-87. PubMed PMID: 26155597; PubMed Central PMCID: PMC4491329.
16: Hofmeyr GJ, Singata-Madliki M, Lawrie TA, Bergel E, Temmerman M. Effects of the copper intrauterine device versus injectable progestin contraception on pregnancy rates and method discontinuation among women attending termination of pregnancy services in South Africa: a pragmatic randomized controlled trial. Reprod Health. 2016 Apr 18;13:42. doi: 10.1186/s12978-016-0153-9. PubMed PMID: 27091008; PubMed Central PMCID: PMC4835872.
17: Stanczyk FZ, Roy S. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception. 1990 Jul;42(1):67-96. Review. PubMed PMID: 2143719.
18: Deese J, Masson L, Miller W, Cohen M, Morrison C, Wang M, Ahmed K, Agot K, Crucitti T, Abdellati S, Van Damme L. Injectable Progestin-Only Contraception is Associated With Increased Levels of Pro-Inflammatory Cytokines in the Female Genital Tract. Am J Reprod Immunol. 2015 Oct;74(4):357-67. doi: 10.1111/aji.12415. Epub 2015 Jul 22. PubMed PMID: 26202107.
19: Goebelsmann U, Stanczyk FZ, Brenner PF, Goebelsmann AE, Gentzschein EK, Mishell DR Jr. Serum norethindrone (NET) concentrations following intramuscular NET enanthate injection. Effect upon serum LH, FSH, estradiol and progesterone. Contraception. 1979 Mar;19(3):283-313. PubMed PMID: 572279.
20: Morrison CS, Chen PL, Kwok C, Baeten JM, Brown J, Crook AM, Van Damme L, Delany-Moretlwe S, Francis SC, Friedland BA, Hayes RJ, Heffron R, Kapiga S, Karim QA, Karpoff S, Kaul R, McClelland RS, McCormack S, McGrath N, Myer L, Rees H, van der Straten A, Watson-Jones D, van de Wijgert JH, Stalter R, Low N. Hormonal contraception and the risk of HIV acquisition: an individual participant data meta-analysis. PLoS Med. 2015 Jan 22;12(1):e1001778. doi: 10.1371/journal.pmed.1001778. eCollection 2015 Jan. PubMed PMID: 25612136; PubMed Central PMCID: PMC4303292.